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molecular formula C12H16ClN3O2 B8345296 [1-(2-Chloro-4-nitrophenyl)pyrrolidin-3-yl]dimethylamine CAS No. 947149-13-5

[1-(2-Chloro-4-nitrophenyl)pyrrolidin-3-yl]dimethylamine

Cat. No. B8345296
M. Wt: 269.73 g/mol
InChI Key: FDDMQLQRCXSZDR-UHFFFAOYSA-N
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Patent
US08822495B2

Procedure details

Zinc powder (3.0 g) was added in portions to a solution of [1-(2-chloro-4-nitrophenyl)-pyrrolidin-3-yl]dimethylamine (1.9 g) in glacial acetic acid (50 mL) cooled to 0° C. After the addition was complete, the mixture was stirred at room temperature for 30 minutes and then insolubles were filtered off with suction. The filtrate was concentrated in a rotary evaporator, and the residue was partitioned between sodium hydroxide solution and ethyl acetate. The organic phase was dried over magnesium sulfate and concentrated. The product with the molecular weight of 239.75 (C12H18ClN3) was obtained in this way; MS (ESI): 240 (M+H+).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:15][CH2:14][CH:13]([N:16]([CH3:18])[CH3:17])[CH2:12]1>C(O)(=O)C.[Zn]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([N:11]2[CH2:15][CH2:14][CH:13]([N:16]([CH3:17])[CH3:18])[CH2:12]2)=[C:2]([Cl:1])[CH:7]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])N1CC(CC1)N(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
insolubles were filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between sodium hydroxide solution and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 239.75 (C12H18ClN3) was obtained in this way

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=CC(=C(C=C1)N1CC(CC1)N(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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